![molecular formula C19H26N2O2 B276780 2-[4-(Allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B276780.png)
2-[4-(Allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol, commonly known as ADTN, is a chemical compound that has been extensively used in scientific research. It belongs to the class of tricyclic compounds and has been studied for its potential applications in various fields, including neuroscience and pharmacology.
Wirkmechanismus
ADTN acts as a dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This leads to an increase in dopamine release in the brain, which is associated with feelings of pleasure and reward. ADTN has been found to have a high affinity for D1 and D2 dopamine receptors, which are involved in different aspects of dopamine signaling.
Biochemical and Physiological Effects:
ADTN has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. ADTN has also been found to increase the activity of certain enzymes in the brain, which are involved in dopamine synthesis and metabolism. In addition, ADTN has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ADTN in lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain. However, ADTN has some limitations as well. It is a complex molecule that requires specialized equipment and expertise to synthesize. In addition, its effects on dopamine receptors may not be representative of the effects of other drugs or neurotransmitters.
Zukünftige Richtungen
There are several future directions for research on ADTN. One area of interest is the potential use of ADTN in the treatment of neurodegenerative diseases. ADTN has been found to have neuroprotective effects, which may be useful in slowing the progression of diseases such as Parkinson's and Alzheimer's. Another area of interest is the development of new drugs based on the structure of ADTN. By modifying the structure of ADTN, it may be possible to create drugs with improved efficacy and fewer side effects. Finally, further studies are needed to fully understand the mechanism of action of ADTN and its effects on the brain.
Synthesemethoden
The synthesis of ADTN involves a multi-step process that starts with the reaction of 4-allyloxyaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base. The resulting product is then treated with methylamine to obtain the final compound, ADTN. The synthesis of ADTN is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
ADTN has been extensively studied for its potential applications in neuroscience and pharmacology. It has been found to have a high affinity for dopamine receptors and has been used as a tool to study the role of dopamine in the brain. ADTN has also been used to study the effects of drugs on dopamine receptors and to investigate the mechanisms of drug addiction.
Eigenschaften
Molekularformel |
C19H26N2O2 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
5,7-dimethyl-2-(4-prop-2-enoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C19H26N2O2/c1-4-9-23-15-7-5-14(6-8-15)16-20-10-18(2)11-21(16)13-19(3,12-20)17(18)22/h4-8,16-17,22H,1,9-13H2,2-3H3 |
InChI-Schlüssel |
GVBFDLKJTYCSKX-UHFFFAOYSA-N |
SMILES |
CC12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)OCC=C)C |
Kanonische SMILES |
CC12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)OCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



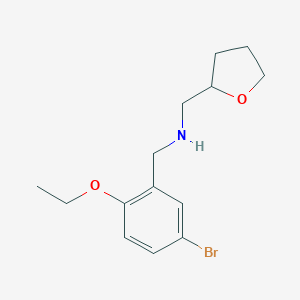
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276705.png)

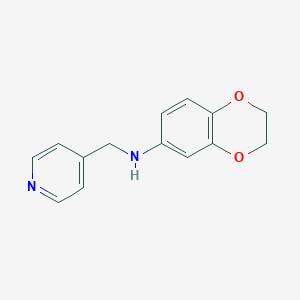
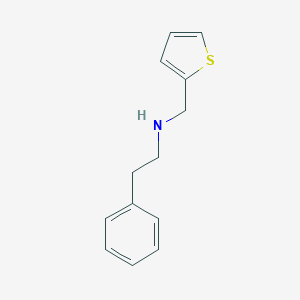
![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)

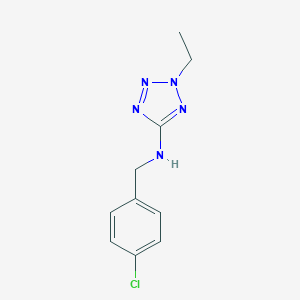
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)
![N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B276719.png)
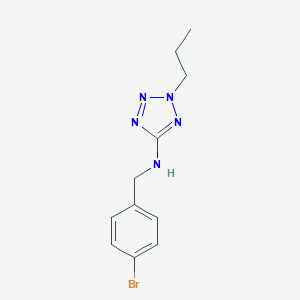
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)